molecular formula C7H13Cl2N3 B2430556 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride CAS No. 1955555-00-6

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride

Cat. No.: B2430556
CAS No.: 1955555-00-6
M. Wt: 210.1
InChI Key: WJXCEZOOKHMJQL-UHFFFAOYSA-N
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Description

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is a chemical compound that features a pyrrolidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the imidazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or imidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted pyrrolidine or imidazole compounds.

Scientific Research Applications

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxamide and 2-methyl-1H-imidazole.

Uniqueness

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-pyrrolidin-3-yl-1H-imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-8-5-6(1)7-9-3-4-10-7;;/h3-4,6,8H,1-2,5H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXCEZOOKHMJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955555-00-6
Record name 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
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